molecular formula C16H18N2S B13632257 2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole

2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B13632257
M. Wt: 270.4 g/mol
InChI Key: ZWASXMHNBOWRCQ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and drug design. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-propylphenyl group enhances its lipophilicity, potentially improving its ability to interact with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C16H18N2S

Molecular Weight

270.4 g/mol

IUPAC Name

2,3-dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C16H18N2S/c1-4-5-13-6-8-14(9-7-13)15-10-18-11(2)12(3)19-16(18)17-15/h6-10H,4-5H2,1-3H3

InChI Key

ZWASXMHNBOWRCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CN3C(=C(SC3=N2)C)C

Origin of Product

United States

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